molecular formula C11H9FN2O3 B13866739 Methyl 2-fluoro-6-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate

Methyl 2-fluoro-6-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate

Cat. No.: B13866739
M. Wt: 236.20 g/mol
InChI Key: UDNUZHWPCUOGJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-fluoro-6-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate typically involves multiple steps. One common approach is to start with methyl 2-fluorobenzoate, which can be synthesized through the esterification of 2-fluorobenzoic acid with methanol in the presence of a strong acid catalyst . The next step involves the formation of the 1,2,4-oxadiazole ring, which can be achieved by reacting the methyl 2-fluorobenzoate with an appropriate hydrazide under dehydrating conditions .

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-fluoro-6-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The fluorine atom and the oxadiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Methyl 2-fluoro-6-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug discovery and development.

    Medicine: Its potential pharmacological properties are being explored for the treatment of various diseases, including infections and cancer.

    Industry: The compound can be used in the production of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 2-fluoro-6-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate involves its interaction with specific molecular targets. The fluorine atom and the oxadiazole ring contribute to its binding affinity and specificity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular pathways involved.

Comparison with Similar Compounds

Uniqueness: Methyl 2-fluoro-6-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate is unique due to the specific positioning of the fluorine atom and the oxadiazole ring, which confer distinct chemical and biological properties. Its structure allows for unique interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H9FN2O3

Molecular Weight

236.20 g/mol

IUPAC Name

methyl 2-fluoro-6-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate

InChI

InChI=1S/C11H9FN2O3/c1-6-13-10(17-14-6)7-4-3-5-8(12)9(7)11(15)16-2/h3-5H,1-2H3

InChI Key

UDNUZHWPCUOGJC-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=N1)C2=C(C(=CC=C2)F)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.